2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide is a chemical compound characterized by its bromine, trifluoromethyl, and tetrahydropyran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethanol derivative.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Bromate ions (BrO3-)
Reduction: : Trifluoromethanol derivatives
Substitution: : Amides or esters
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide can be used as a probe to study enzyme activities and protein interactions. Its trifluoromethyl group makes it a useful tool for tracking biological processes.
Medicine
In the medical field, this compound has shown potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide: : Lacks the trifluoromethyl group.
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-methylbenzamide: : Has a methyl group instead of a trifluoromethyl group.
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-ethylbenzamide: : Has an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide makes it distinct from its analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications compared to its similar counterparts.
Properties
IUPAC Name |
2-bromo-N-(oxan-4-yl)-6-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c14-10-3-1-2-9(13(15,16)17)11(10)12(19)18-8-4-6-20-7-5-8/h1-3,8H,4-7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTNUTGLVSYYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.